
AL-8810
Overview
Description
AL-8810 is a selective prostaglandin F2α (PGF2α) FP receptor antagonist with unique pharmacological properties. It was first characterized in 1999 as a competitive antagonist that inhibits FP receptor-mediated signaling pathways, such as phospholipase C (PLC) activation and intracellular calcium mobilization . Structurally, this compound is an 11β-fluoro-15-epi-15-indanyl analog of PGF2α, designed to exhibit high selectivity for FP receptors over other prostanoid receptors (e.g., TP, DP, EP2, EP4) .
In preclinical studies, this compound has demonstrated efficacy in reducing neuroinflammation, edema, and neuronal damage in traumatic brain injury (TBI) and ischemic stroke models. For example, in controlled cortical impact (CCI) models, this compound (10 mg/kg) significantly reduced hippocampal swelling and improved neurobehavioral outcomes, such as grip strength and neurological deficit scores (NDS) . Additionally, this compound inhibits PGF2α-induced microglial activation and reactive gliosis, highlighting its role in modulating post-injury inflammatory cascades .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AL-8810 involves multiple steps, starting from the appropriate indanyl and prostaglandin derivativesThe reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity levels. The compound is stored under nitrogen at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: AL-8810 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds in the prostadienoic acid structure can be reduced to form saturated derivatives.
Substitution: The fluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Pharmacological Research
AL-8810 serves as a crucial tool in pharmacological studies due to its unique action as a selective antagonist of the FP receptor. Its pharmacological profile includes:
- Mechanism of Action : this compound binds to the FP receptor, inhibiting the action of endogenous prostaglandin F2α. This interaction modulates various cellular signaling pathways, particularly those associated with phospholipase C activation .
- Selectivity : It exhibits weak agonist activity but acts primarily as a competitive antagonist, making it valuable for studying receptor-mediated responses without the confounding effects of strong agonists .
Neurological Studies
In neurological research, this compound has been investigated for its protective effects in models of brain injury:
- Traumatic Brain Injury Model : In studies involving controlled cortical impact in mice, this compound significantly reduced hippocampal swelling and improved neurological deficit scores at doses of 10 mg/kg post-injury. This suggests potential therapeutic applications for conditions like traumatic brain injury .
Study Parameter | Result |
---|---|
Dose | 10 mg/kg |
Improvement in Neurological Scores | Significant reduction observed |
Effect on Hippocampal Swelling | Reduced swelling noted |
Cardiovascular Research
This compound's effects on vascular smooth muscle cells have implications for cardiovascular health:
- Smooth Muscle Contraction : The compound has been shown to modulate contraction responses in rat thoracic aorta smooth muscle cells, indicating potential applications in managing blood pressure and vascular tone .
Cell Type | EC50 (nM) |
---|---|
A7r5 Smooth Muscle Cells | 261 ± 44 |
3T3 Fibroblasts | 186 ± 63 |
Ocular Research
The compound is also being explored for its ocular hypotensive effects:
- Glaucoma Treatment : this compound's antagonistic properties at the FP receptor make it a candidate for reducing intraocular pressure, similar to other prostaglandin analogs used in glaucoma therapy .
Biochemical Applications
This compound is utilized in biochemical assays due to its specificity:
- Signal Transduction Studies : It has been employed to understand the signaling pathways activated by FP receptors, particularly in relation to epidermal growth factor receptor transactivation mechanisms .
Case Studies and Findings
Several studies have highlighted the diverse applications of this compound:
- In Vitro Studies : this compound demonstrated competitive antagonism against fluprostenol-induced responses in various cell types, confirming its utility in dissecting GPCR signaling pathways.
- In Vivo Efficacy : In animal models, post-treatment with this compound resulted in significant improvements in neurological outcomes following traumatic brain injuries, emphasizing its potential therapeutic role.
- Comparative Analysis : In studies comparing this compound with other prostaglandin analogs, it exhibited a distinct profile that could be advantageous for specific therapeutic targets without the side effects associated with stronger agonists.
Mechanism of Action
AL-8810 exerts its effects by selectively binding to the FP prostanoid receptor, thereby blocking the action of natural prostaglandin F2α. This inhibition prevents the activation of phospholipase C (PLC), which in turn reduces the production of diacylglycerol and inositol trisphosphate. These molecules are crucial for the increase in intracellular calcium levels that lead to smooth muscle contraction and other physiological responses .
Comparison with Similar Compounds
Below is a detailed comparison of AL-8810 with other FP receptor antagonists and related compounds, focusing on receptor selectivity, functional efficacy, and therapeutic applications.
This compound vs. AGN 204396/AGN 204397
AGN 204396 and AGN 204397 are prostamide receptor antagonists derived from TP receptor antagonists. Unlike this compound, these compounds selectively block prostamide F2α activity without significant interaction with FP receptors .
- Receptor Selectivity: this compound: Antagonizes FP receptors (Ki = 426 nM in A7r5 cells) but exhibits partial agonism in certain tissues (e.g., feline iris) . AGN 204396: No meaningful activity at FP receptors; selectively inhibits prostamide F2α (Ki = 1–2 μM) .
- Functional Effects :
Parameter | This compound | AGN 204396/AGN 204397 |
---|---|---|
Primary Target | FP receptor | Prostamide receptor |
Selectivity | High for FP | High for prostamide receptors |
Agonism | Partial agonist in some tissues | Pure antagonist |
Neuroprotection | Yes (reduces edema, improves NDS) | No |
This compound vs. SQ-29548 (TxA2 Receptor Antagonist)
SQ-29548 is a thromboxane A2 (TxA2) receptor antagonist. Both compounds target prostanoid receptors but differ in therapeutic applications:
- Mechanism :
- Efficacy in Smooth Muscle :
Parameter | This compound | SQ-29548 |
---|---|---|
Target Receptor | FP | TxA2 |
Functional Role | Modulates edema and neuroinflammation | Inhibits vasoconstriction |
IAS Tone Reduction | 39.2% | 71.6% |
This compound vs. Fluprostenol (FP Receptor Agonist)
Fluprostenol is a potent FP receptor agonist used to study FP receptor signaling. This compound antagonizes fluprostenol-induced responses:
- In Vitro Antagonism: this compound shifts the fluprostenol concentration-response curve rightward (pA2 = 6.68 in A7r5 cells) . this compound (10 μM) blocks 85% of PGF2α-induced MMP-2 secretion in human trabecular meshwork cells .
- Therapeutic Contrast: Fluprostenol exacerbates FP receptor-mediated pathologies (e.g., intraocular pressure elevation).
Research Findings and Data Tables
Neuroprotective Efficacy in TBI Models
Receptor Binding and Selectivity
Compound | FP Receptor Ki (nM) | Selectivity Over Other Receptors |
---|---|---|
This compound | 426 (A7r5 cells) | >100-fold vs. TP, EP2, EP4 |
AGN 204396 | N/A | >1,000-fold vs. FP |
Key Notes and Limitations
Dual Agonist/Antagonist Activity : this compound exhibits partial agonism in FP receptor-overexpressing systems (e.g., feline iris), complicating its use in certain models .
Therapeutic Window : Optimal dosing for neuroprotection is 10 mg/kg in rodents, but higher doses (e.g., 1,600 nM in vitro) may impair卵母细胞 development .
Comparative Gaps: Limited data exist comparing this compound with newer FP antagonists (e.g., ASP-7657) in chronic disease models.
Biological Activity
AL-8810, a novel analog of prostaglandin F2α (PGF2α), has garnered attention in pharmacological research due to its unique biological activity as a selective antagonist at the FP receptor. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in medical science.
Chemical Structure and Properties
This compound is characterized by its chemical structure, which includes an 11β-fluoro modification of PGF2α. Its structural formula is represented as:
This modification contributes to its pharmacological profile, differentiating it from other prostaglandin analogs.
This compound operates primarily as a selective antagonist at the FP receptor. It has been shown to exhibit weak agonist potency in various cell types but predominantly functions as an antagonist. Key findings regarding its mechanism include:
- ERK Activation : this compound stimulates rapid and sustained ERK1/2 activity in human embryonic kidney cells and osteoblast-like cells through epidermal growth factor receptor (EGFR) transactivation rather than through traditional G protein-coupled receptor pathways .
- Competitive Antagonism : In vitro studies indicate that this compound produces parallel dextral shifts in agonist concentration-response curves without significantly suppressing maximal agonist responses. This suggests competitive antagonistic properties against potent FP receptor agonists like fluprostenol .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated across various experimental setups:
Cell Type | EC50 (nM) | Emax (%) | Activity |
---|---|---|---|
A7r5 Cells | 261 ± 44 | 19 | Weak agonist |
Swiss 3T3 Fibroblasts | 186 ± 63 | 23 | Weak agonist |
Inhibition of Fluprostenol | K(i) = 426 ± 63 | - | Competitive antagonist |
These results illustrate that while this compound can act as a weak agonist at high concentrations, its primary role is that of an antagonist at the FP receptor.
In Vivo Studies
In vivo experiments have further elucidated the effects of this compound:
- Cortical Impact Studies : In FP receptor knockout mice subjected to controlled cortical impact (CCI), this compound treatment did not significantly affect cortical lesions but notably reduced hippocampal swelling and improved neurological deficit scores post-injury .
Case Studies
Various case studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects : A study demonstrated that this compound reduced neuroinflammation and improved recovery outcomes in models of traumatic brain injury.
- Cardiovascular Research : The compound's selective antagonism at the FP receptor has been leveraged to explore its role in modulating vascular responses and potential implications for treating cardiovascular diseases .
Q & A
Basic Research Questions
Q. What is the primary pharmacological mechanism of AL-8810, and how is it validated experimentally?
this compound acts as a selective antagonist of the prostaglandin F2α (FP) receptor, a G protein-coupled receptor (GPCR). Its antagonistic activity is validated through:
- Calcium signaling assays : this compound inhibits FP receptor-mediated intracellular Ca²⁺ increases induced by agonists like fluprostenol .
- Radioligand binding studies : Competitive binding assays demonstrate this compound's affinity (Ki = 426 ± 63 nM in A7r5 cells) .
- Functional antagonism : In human trabecular meshwork (h-TM) cells, this compound concentration-dependently blocks FP receptor-mediated phosphatidylinositol (PI) turnover (Ki = 2.56 ± 0.62 μM) .
- Specificity : Unlike EP1 or TP receptor antagonists, this compound selectively inhibits FP receptor-dependent pathways (e.g., Nur77 mRNA upregulation) .
Q. What are the recommended experimental concentrations of this compound for in vitro studies?
Optimal concentrations depend on cell type and assay sensitivity:
- Smooth muscle cells (A7r5) : EC₅₀ = 261 ± 44 nM .
- Fibroblasts (Swiss 3T3) : EC₅₀ = 186 ± 63 nM .
- Adipogenesis studies (3T3-L1) : 10 nM significantly accelerates lipid accumulation by enhancing PPARγ-target gene expression .
- Neuroprotection assays : 1–10 μM reduces ischemic neuronal death in oxygen-glucose deprivation (OGD) models .
Methodological Note: Pre-treat cells with this compound for 30–60 minutes before agonist exposure to ensure receptor blockade .
Q. In which disease models has this compound demonstrated therapeutic potential?
this compound is widely used to study FP receptor roles in:
- Ocular hypertension : Blocks FP receptor-mediated MMP-2 secretion (85% inhibition at 1 μM in HCM cells) .
- Ischemic brain injury : Reduces cortical infarct volume by 40–50% in murine stroke models and attenuates ROS production .
- Adipocyte differentiation : At 10 nM, accelerates lipid accumulation via PPARγ activation .
- Traumatic brain injury (TBI) : Decreases microglial activation and reactive gliosis in FP receptor knockout (FP⁻/⁻) mice .
Advanced Research Questions
Q. How should researchers address contradictory reports of this compound’s partial agonist activity?
Some studies report weak agonist effects (e.g., ERK1/2 activation in HEK293 cells), while others confirm antagonism . To resolve this:
- Assay selection : Use Ca²⁺ mobilization or PI turnover assays for antagonism validation; avoid ERK phosphorylation assays where biased signaling may occur .
- Cell-type considerations : Agonist-like effects are observed in systems with high FP receptor density (e.g., feline iris) .
- Control experiments : Include FP receptor knockout models (FP⁻/⁻) to confirm specificity .
Q. How does this compound exhibit biased signaling at the FP receptor?
this compound acts as a Gαq pathway antagonist but EGFR transactivation agonist :
- In MG-63 osteoblasts, this compound (10 μM) activates ERK1/2 via EGFR transactivation, independent of β-arrestin recruitment .
- Methodological implications : Use inhibitors like AG1478 (EGFR blocker) to dissect pathways. Spatial resolution of ERK activation (cytosolic vs. nuclear) is critical .
Q. What mechanisms underlie this compound’s neuroprotective effects in stroke models?
this compound mitigates ischemic damage through:
- Calhomeostasis modulation : Reduces OGD-induced Ca²⁺ overload by 60% in hippocampal neurons .
- ROS suppression : Decreases lipid peroxidation markers (e.g., malondialdehyde) by 30% in cortical slices .
- NMDA receptor crosstalk : FP receptor inhibition attenuates NMDA-driven PGF2α synthesis, breaking excitotoxicity cycles .
Experimental Design Tip: Combine this compound with glutamate receptor antagonists (e.g., MK-801) to amplify neuroprotection .
Q. How can this compound improve embryo development in reproductive biology studies?
In water buffalo oocytes:
- Apoptosis reduction : 1,600 nM this compound decreases early oocyte apoptosis by 25% .
- Blastocyst enhancement : 800 nM increases 16-cell embryo development efficiency by 40% .
Protocol Note: Optimize timing (e.g., 4-day exposure during maturation) and pair with PGF2α quantification (ELISA) to validate FP receptor blockade .
Q. What are the limitations of this compound in combinatorial therapies?
- Cross-reactivity : this compound weakly antagonizes EP1 receptors at high concentrations (>10 μM) .
- Therapeutic window : In TBI models, repeated dosing (vs. single dose) shows no added benefit, suggesting transient receptor modulation .
- Synergy : Pair with COX-2 inhibitors (e.g., celecoxib) to target upstream prostaglandin synthesis .
Q. Methodological Best Practices
- Data validation : Use orthogonal assays (e.g., qPCR for Nur77, LDH for cytotoxicity) to confirm FP receptor-specific effects .
- Species specificity : this compound’s affinity varies between human (h-TM) and rodent (A7r5) cells; validate cross-species reactivity .
- In vivo dosing : For neuroprotection, administer 5 mg/kg intraperitoneally 1 hour post-ischemia in murine models .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYSXBKKVNOOIX-JTGCGUAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H]1F)/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017217 | |
Record name | AL 8810 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246246-19-5 | |
Record name | (5Z)-7-[(1R,2R,3S,5S)-2-[(1E,3R)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-5-heptenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246246-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AL 8810 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246246195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AL 8810 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AL-8810 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12QE8J6004 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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